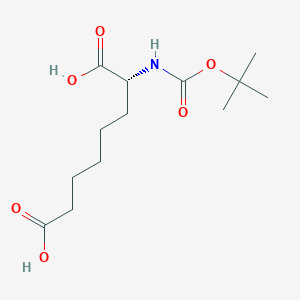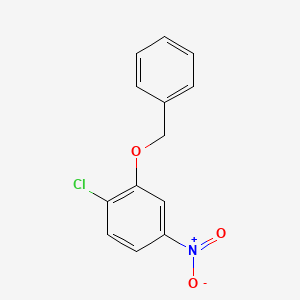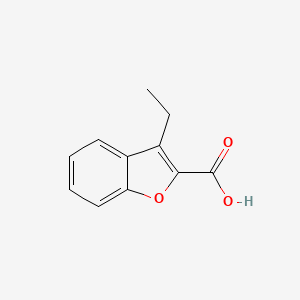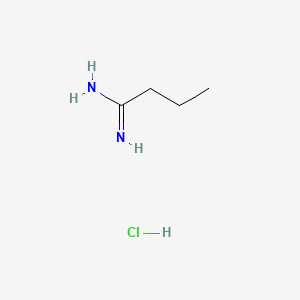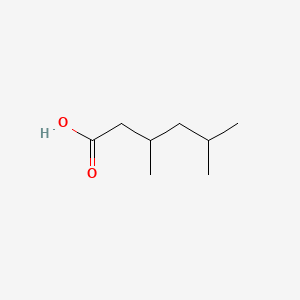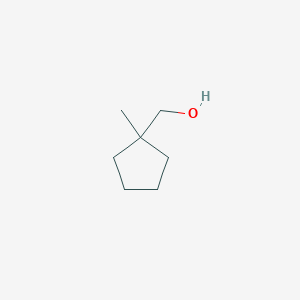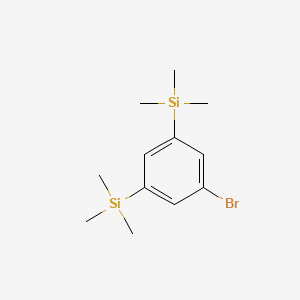
(5-Bromo-1,3-phenylene)bis(trimethylsilane)
Overview
Description
(5-Bromo-1,3-phenylene)bis(trimethylsilane) is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and reactions that involve bromine and trimethylsilane groups. For instance, the reaction of bromovinyltrimethylsilane with lithium metal is explored, which is relevant to understanding the reactivity of bromine-containing silanes . Additionally, the synthesis of α-bromovinylsilanes from bis(trimethylsilyl)bromomethyllithium is described, which could offer insights into the synthesis of related bromophenylsilane compounds .
Synthesis Analysis
The synthesis of related compounds involves the reaction of bromovinyltrimethylsilane with lithium metal, which can lead to the formation of lithium reagents and subsequent trapping with trimethylchlorosilane to yield products like trans-bis(trimethylsilyl)ethylene . Another synthesis route involves the reaction of bis(trimethylsilyl)bromomethyllithium with aldehydes to produce α-bromovinyltrimethylsilanes . These methods suggest that the synthesis of (5-Bromo-1,3-phenylene)bis(trimethylsilane) could potentially involve similar strategies, utilizing bromine and trimethylsilane precursors with lithium metal or lithium reagents.
Molecular Structure Analysis
While the molecular structure of (5-Bromo-1,3-phenylene)bis(trimethylsilane) is not directly analyzed in the provided papers, the structure of a related compound, 5,5-bis(bromomethyl)-2-phenyl-1,3-dioxane, is investigated using NMR spectroscopy and X-ray analysis . This analysis reveals the molecule's chair conformation and the equatorial positioning of the phenyl group. Such structural analyses are crucial for understanding the conformation and reactivity of bromophenyl compounds, which could be extrapolated to (5-Bromo-1,3-phenylene)bis(trimethylsilane).
Chemical Reactions Analysis
The papers discuss various chemical reactions involving bromine and trimethylsilane groups. For example, the reaction of (1- and trans-2-bromovinyl)trimethylsilane with lithium metal can lead to dehydrohalogenation and coupling reactions . Additionally, bis(trimethylsilyl)bromomethyllithium reacts with aldehydes to form α-bromovinyltrimethylsilanes, while its reaction with benzophenone yields an oxirane . These reactions highlight the reactivity of bromine and trimethylsilane groups in different chemical environments, which is relevant for understanding the potential reactions of (5-Bromo-1,3-phenylene)bis(trimethylsilane).
Physical and Chemical Properties Analysis
The physical and chemical properties of (5-Bromo-1,3-phenylene)bis(trimethylsilane) are not directly reported in the provided papers. However, the properties of similar compounds can provide some context. For instance, the reactivity of bromovinyltrimethylsilane with lithium suggests sensitivity to metal reagents , and the synthesis of α-bromovinylsilanes indicates potential applications in organic synthesis . The conformational analysis of a bromophenyl compound using NMR and X-ray analysis provides information on the stability and preferred conformations of such molecules . These insights can help infer the properties of (5-Bromo-1,3-phenylene)bis(trimethylsilane), such as its reactivity, stability, and possible conformations.
Scientific Research Applications
Synthesis and Polymerization
(5-Bromo-1,3-phenylene)bis(trimethylsilane) has been utilized in the synthesis of complex compounds like [(5-(trifluoroethenyl)-1,3-phenylene)bis[2,2,2-trifluoro-1- trifluoromethylethylidene]oxy]-bis[trimethylsilane], highlighting its role in facilitating the preparation of materials with good thermal stability and minimal propensity to form undesired dimers at room temperature.
Functionalized Compounds Synthesis
This compound serves as a key starting material in the synthesis of functionalized compounds. For instance, its derivatives have been used in efficient, high-yield routes to synthesize benzyne precursors, Lewis acid catalysts, and certain luminophores, as demonstrated in the study of synthesizing bromo-, boryl-, and stannyl-functionalized 1,2-bis(trimethylsilyl)benzenes through various chemical reactions (Reus et al., 2012).
Liquid Crystal Polyurethanes
A notable application is in the synthesis of liquid crystal polyurethanes. (5-Bromo-1,3-phenylene)bis(trimethylsilane) derivatives were utilized to create novel liquid crystal polyurethanes, which exhibited thermotropic liquid crystalline properties, showcasing its versatility in polymer chemistry.
Organometallic Chemistry
The compound has relevance in organometallic chemistry. Its derivatives have been involved in reactions with organic 1,2-dibromo compounds to yield alkenes, demonstrating its utility in molecular elimination reactions and the synthesis of complex organometallic compounds (Bennett et al., 1971).
Polysilsesquioxane Materials
In materials science, derivatives of this compound have been used to create arylene- and alkylene-bridged polysilsesquioxane materials. These materials, prepared under sol-gel conditions, yielded transparent, glass-like xerogels with significant surface areas and micropore structures, demonstrating the compound's utility in the creation of novel materials (Small et al., 1993).
Safety And Hazards
As with any chemical compound, safety precautions are essential:
- Handling : Use appropriate protective equipment (gloves, goggles, lab coat).
- Storage : Store in a cool, dry place away from incompatible materials.
- Toxicity : No specific toxicity data available; handle with care.
Future Directions
Future research could focus on:
- Synthetic Methods : Develop efficient synthetic routes.
- Applications : Investigate potential applications in materials science, catalysis, or organic synthesis.
- Characterization : Detailed spectroscopic and crystallographic studies.
Remember that this analysis is based on available information, and further research may yield additional insights. For more detailed investigations, consult relevant scientific literature123.
properties
IUPAC Name |
(3-bromo-5-trimethylsilylphenyl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BrSi2/c1-14(2,3)11-7-10(13)8-12(9-11)15(4,5)6/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFLBWAKFGADPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC(=CC(=C1)Br)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BrSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70512286 | |
| Record name | (5-Bromo-1,3-phenylene)bis(trimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70512286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-1,3-phenylene)bis(trimethylsilane) | |
CAS RN |
81500-92-7 | |
| Record name | (5-Bromo-1,3-phenylene)bis(trimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70512286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-Bromo-1,3-phenylene)bis(trimethylsilane) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


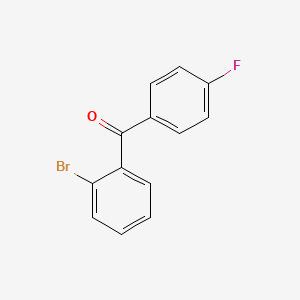
![6-Chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B1281591.png)
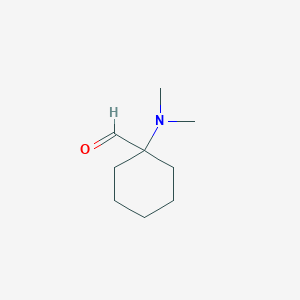
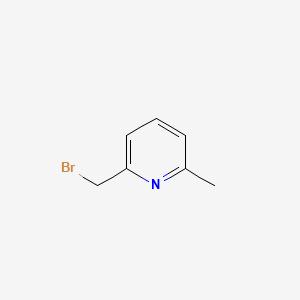
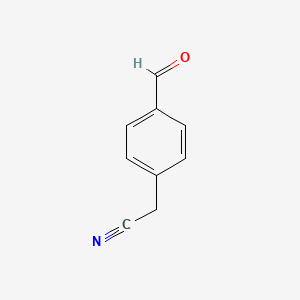
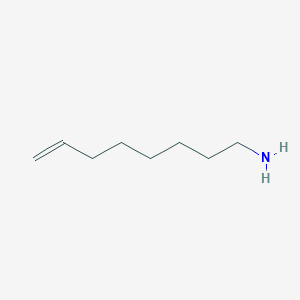
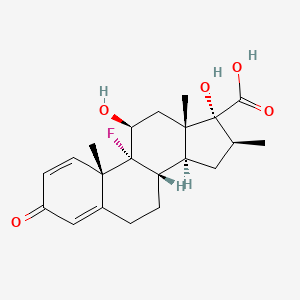
![(6R,7R)-7-amino-3-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1281609.png)
